8-methoxy-3-nitro-2-phenyl-2H-chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-3-nitro-2-phenyl-2H-chromene is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of benzopyrans, which are compounds containing a benzene ring fused to a pyran ring. The presence of methoxy and nitro groups in its structure contributes to its distinct chemical behavior and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-nitro-2-phenyl-2H-chromene typically involves the following steps:
Starting Materials: The synthesis begins with phenol, ethyl acetoacetate, and freshly distilled nitrobenzene.
Reaction Conditions: The mixture is stirred and heated to 100°C.
Reaction Completion: The reaction mixture is then heated to 130°C and maintained for 3 hours until the evolution of hydrogen chloride gas ceases.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-methoxy-3-nitro-2-phenyl-2H-chromene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 8-methoxy-3-amino-2-phenyl-2H-1-benzopyran .
Wissenschaftliche Forschungsanwendungen
8-methoxy-3-nitro-2-phenyl-2H-chromene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-methoxy-3-nitro-2-phenyl-2H-chromene involves its interaction with specific molecular targets and pathways. The nitro group enhances the compound’s overall quantum yield, making it effective in photochemical systems. The methoxy group contributes to its stability and reactivity in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-(2H)-indole]: This compound is a spiropyran-based photochromic dye with similar structural features.
1-Phenyl-3,3-dimethyl-8’-methoxy-6’-nitrospiro[1H-indole-2(3H),2’-[2H-1]benzopyran]: Another related compound with applications in optical imaging and switching devices.
Uniqueness
8-methoxy-3-nitro-2-phenyl-2H-chromene stands out due to its specific combination of methoxy and nitro groups, which confer unique chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
57543-87-0 |
---|---|
Molekularformel |
C16H13NO4 |
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
8-methoxy-3-nitro-2-phenyl-2H-chromene |
InChI |
InChI=1S/C16H13NO4/c1-20-14-9-5-8-12-10-13(17(18)19)15(21-16(12)14)11-6-3-2-4-7-11/h2-10,15H,1H3 |
InChI-Schlüssel |
VZZMTGKGLHHYIS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.